Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related benzofuran derivatives involves various chemical reactions tailored to achieve specific structural features. For instance, ethyl 3-alkyl-3-hydroxy-5-nitro-2,3-dihydro-2-benzofurancarboxylates have been synthesized from ethyl 2-acyl-4-nitrophenoxyacetates, indicating the versatility of approaches in constructing benzofuran scaffolds (Suzuki, 1985). Additionally, the synthesis of ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate demonstrates the ability to introduce substituents into the benzofuran ring, which can alter its reactivity and physical properties (Choi et al., 2009).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives, including the target compound, is characterized by the benzofuran core, a fused ring system combining benzene and furan rings. X-ray diffraction studies provide detailed insights into the arrangement of atoms, bond lengths, and angles, contributing to the understanding of the compound's geometry and its implications on reactivity and interactions (Horton et al., 1997).
Chemical Reactions and Properties
Benzofuran derivatives undergo various chemical reactions, including cycloadditions, electrophilic substitutions, and nucleophilic additions, depending on the functional groups present. The presence of electrophilic centers, such as carbonyl groups, allows for nucleophilic attack, while aromatic systems can undergo electrophilic aromatic substitution (Yamazaki et al., 2004).
Scientific Research Applications
Reactions and Derivatives
- Ethyl 5-hydroxy-4-oxo-8-propyl-4H-[1]benzopyran-2-carboxylate reacts with chloroacetone under basic conditions to yield products of cyclo-propanation of the chromone 2,3-double bond and novel ring systems, representing significant applications in organic synthesis (Dicker, Shipman, & Suschitzky, 1984).
Synthesis of Novel Compounds
- Novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives were synthesized via a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and various substituted salicylaldehydes. This showcases the versatility of benzofuran derivatives in synthesizing new compounds (Gao, Liu, Jiang, & Li, 2011).
Total Synthesis of Natural Products
- The first total synthesis of a unique 2-isopropyliden-2H-benzofuran-3-one, derived from Verbesina luetzelburgii, was achieved. This highlights the application of benzofuran derivatives in synthesizing biologically relevant natural products (Pergomet, Larghi, Kaufman, & Bracca, 2017).
Photoinduced and Chemical Cycloaddition Reactions
- Research has been conducted on photoinduced cycloaddition reactions involving ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate, indicating significant applications in photochemistry and organic synthesis (Kobayashi, Yoneda, Hayashi, Morikawa, & Konishi, 2005).
Antimicrobial Applications
- Benzofuran aryl ureas and carbamates, synthesized from derivatives like 5-bromo-2-ethyl carboxylate, have been reported for their antimicrobial activities, underlining the potential medical and pharmaceutical applications of benzofuran derivatives (Kumari, Mathada, Kumar, Suda, & Basavaraja, 2019).
Structural Analysis
- Alkaline hydrolysis of related compounds, like ethyl 2-[5-(4-bromophenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetate, has been used to prepare compounds for detailed structural analysis, contributing to our understanding of molecular configurations and interactions (Choi, Seo, Son, & Lee, 2007).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-methyl-5-(2-oxo-2-phenylmethoxyethoxy)-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-3-24-21(23)20-14(2)27-18-10-9-16(11-17(18)20)25-13-19(22)26-12-15-7-5-4-6-8-15/h4-11H,3,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGLWLIDQKTOLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)OCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.